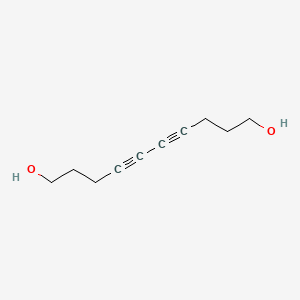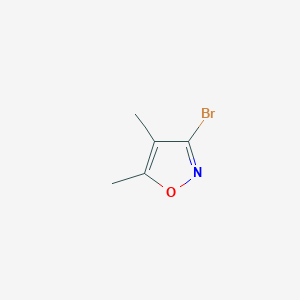
2,6-ジフルオロピリジン-4-ボロン酸
概要
説明
2,6-Difluoropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BF2NO2 It is a boronic acid derivative of pyridine, where the pyridine ring is substituted with two fluorine atoms at the 2 and 6 positions and a boronic acid group at the 4 position
科学的研究の応用
2,6-Difluoropyridine-4-boronic acid has several applications in scientific research:
作用機序
Target of Action
Boronic acids, including 2,6-difluoropyridine-4-boronic acid, are often used in the synthesis of various pharmaceuticals . They are known to interact with various biological targets, depending on the specific structure of the compound .
Mode of Action
Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors in biological systems . This allows them to modulate the activity of these targets, leading to various biological effects .
Biochemical Pathways
Boronic acids are known to be involved in a wide range of biochemical processes due to their ability to interact with various biological targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic potential .
Result of Action
The effects would be dependent on the specific biological targets that the compound interacts with .
Action Environment
The action, efficacy, and stability of 2,6-Difluoropyridine-4-boronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored . For instance, it is recommended to store the compound in an inert atmosphere and in a freezer, under -20°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridine-4-boronic acid typically involves the lithiation of 2,6-difluoro-4-hydrazinopyridine followed by the addition of triisopropyl borate . This reaction is carried out in a solvent mixture of tetrahydrofuran and toluene. The reaction conditions are carefully controlled to ensure the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production methods for 2,6-Difluoropyridine-4-boronic acid are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2,6-Difluoropyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) can be used for the substitution of fluorine atoms.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Nucleophilic Substitution: The products depend on the nucleophile used; for example, substitution with an amine would yield an aminopyridine derivative.
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.
3,4-Difluoropyridine: Another difluorinated pyridine with fluorine atoms at different positions.
2,6-Difluorophenylboronic acid: A similar boronic acid derivative with a phenyl ring instead of a pyridine ring.
Uniqueness
2,6-Difluoropyridine-4-boronic acid is unique due to the specific positioning of the fluorine atoms and the boronic acid group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it particularly useful in Suzuki–Miyaura coupling reactions and other synthetic applications .
特性
IUPAC Name |
(2,6-difluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJCVYIVUQTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376416 | |
| Record name | 2,6-Difluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401816-16-8 | |
| Record name | 2,6-Difluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















